molecular formula C13H10F3NO B14086895 (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol

(3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol

Cat. No.: B14086895
M. Wt: 253.22 g/mol
InChI Key: RVXLHFIBPHVTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group

Chemical Reactions Analysis

Types of Reactions: (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. The presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s ability to interact with specific molecular targets makes it a valuable scaffold for designing new pharmaceuticals .

Industry: Industrially, the compound is used in the development of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the formulation of pesticides and herbicides .

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: (3-(4-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol is unique due to the specific positioning of the trifluoromethyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-7,18H,8H2

InChI Key

RVXLHFIBPHVTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.